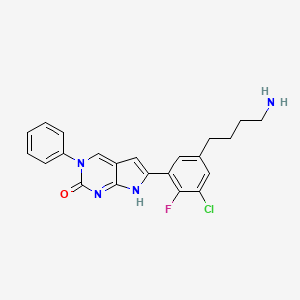![molecular formula C30H18Br2N2 B1494647 5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1494647.png)
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole is a compound belonging to the indolocarbazole family, characterized by its unique pentacyclic aromatic structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole typically involves Suzuki polycondensation reactions. One common method includes the reaction of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with various diboronic acids, such as 2,5-thiophene diboronic acid, 2,5-bis(hexyloxy)phenyl-1,4-diboronic acid, and 9,9-dihexylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester . The reaction conditions often involve the use of palladium catalysts and bases like potassium carbonate in an organic solvent such as toluene, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.
化学反应分析
Types of Reactions
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its electronic properties.
Polymerization: It can be polymerized to form copolyarylenes, enhancing its applicability in electronic devices.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different oxidation states.
科学研究应用
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of copolyarylenes and other polymers for electronic applications.
Biology: Potential use in the development of biosensors due to its electrochemical properties.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism of action of 5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with various molecular targets and pathways. Its extended π-conjugated system allows for efficient charge transport and light absorption, making it suitable for optoelectronic applications. The compound’s ability to form charge-transfer complexes and its high thermal stability contribute to its effectiveness in electronic devices .
相似化合物的比较
Similar Compounds
Indolo[3,2-b]carbazole: The parent compound with similar electronic properties but without the bromine substituents.
5,11-Dihydroindolo[3,2-b]carbazole: A reduced form with different reactivity.
6,12-Diarylindolo[3,2-b]carbazole: Variants with different aryl groups, affecting their electronic properties.
Uniqueness
5,11-Bis(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole stands out due to its specific bromine substituents, which enhance its reactivity and allow for further functionalization. This makes it a versatile building block for the synthesis of advanced materials with tailored properties for specific applications .
属性
IUPAC Name |
5,11-bis(4-bromophenyl)indolo[3,2-b]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18Br2N2/c31-19-9-13-21(14-10-19)33-27-7-3-1-5-23(27)25-17-30-26(18-29(25)33)24-6-2-4-8-28(24)34(30)22-15-11-20(32)12-16-22/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZINPGRQRTDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2C5=CC=C(C=C5)Br)C6=CC=CC=C6N4C7=CC=C(C=C7)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1R,2R)-2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid](/img/structure/B1494565.png)

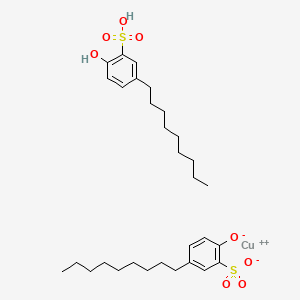
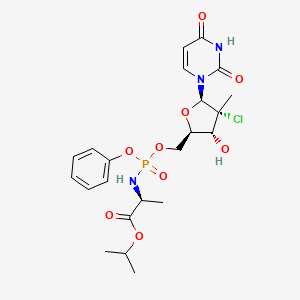
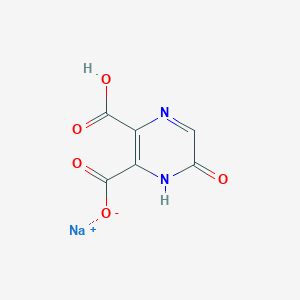
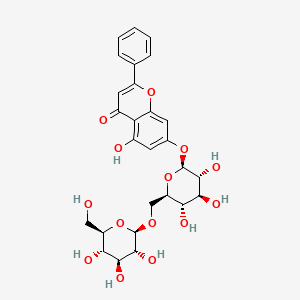
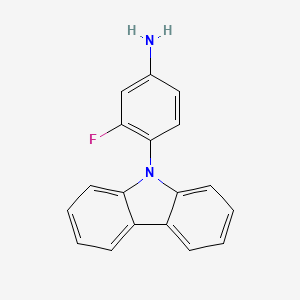

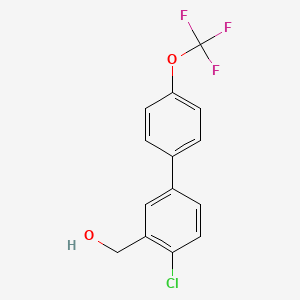
![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)
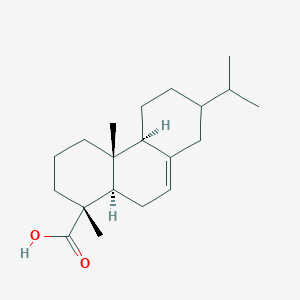
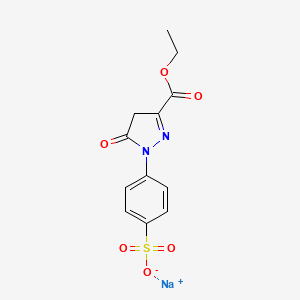
![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2R)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B1494621.png)
